2-(methoxymethyl)-1-(2-methylpropyl)-1H-benzimidazole
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Overview
Description
2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzodiazole ring substituted with methoxymethyl and 2-methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the use of Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide to form an ether. For instance, methoxymethyl chloride can react with a suitable benzodiazole derivative under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production of 2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection sequences.
2-Methylpyrazine: Known for its use in flavor and fragrance industries.
Uniqueness
2-(Methoxymethyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(methoxymethyl)-1-(2-methylpropyl)benzimidazole |
InChI |
InChI=1S/C13H18N2O/c1-10(2)8-15-12-7-5-4-6-11(12)14-13(15)9-16-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
AFEMVFUOYCHITL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC |
Origin of Product |
United States |
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